Cas no 1207754-99-1 (tert-butyl (2R)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate)

Tert-butyl (2R)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative commonly employed as a versatile intermediate in organic synthesis and pharmaceutical research. Its key advantages include a stable tert-butyloxycarbonyl (Boc) protecting group, which facilitates selective deprotection under mild acidic conditions, and a stereocenter at the 2-position, making it valuable for asymmetric synthesis. The hydroxymethyl group offers further functionalization potential, enabling derivatization into various pharmacologically relevant structures. The compound’s rigid pyrrolidine scaffold enhances conformational control in target molecules. Its high purity and well-defined stereochemistry make it particularly useful for the development of bioactive compounds, including peptidomimetics and small-molecule therapeutics.
tert-butyl (2R)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate structure
1207754-99-1 structure
Product name:tert-butyl (2R)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate
CAS No:1207754-99-1
MF:C11H21NO3
MW:215.289343595505
MDL:MFCD23106114
CID:2103178
PubChem ID:58432680

tert-butyl (2R)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • (R)-tert-butyl 2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate
    • (2R)-1-Boc-2-methylpyrrolidine-2-methanol
    • TERT-BUTYL (2R)-2-(HYDROXYMETHYL)-2-METHYLPYRROLIDINE-1-CARBOXYLATE
    • PB37311
    • SB20891
    • (2R)-1-Boc-2-(hydroxymethyl)-2-methylpyrrolidine
    • AKOS025403343
    • P13623
    • SCHEMBL8950858
    • MFCD23106114
    • AS-51822
    • tert-butyl (R)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate
    • DA-14409
    • CS-0048648
    • EN300-4769850
    • 1207754-99-1
    • 987-598-5
    • (2R)-1-Boc-2-(hydroxymethyl)-2-methylpyrrolidine ee
    • HYB75499
    • tert-butyl (2R)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate
    • MDL: MFCD23106114
    • Inchi: 1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-5-6-11(12,4)8-13/h13H,5-8H2,1-4H3/t11-/m1/s1
    • InChI Key: VTUUHTGTUIJRSA-LLVKDONJSA-N
    • SMILES: O(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C(N1C([H])([H])C([H])([H])C([H])([H])[C@]1(C([H])([H])[H])C([H])([H])O[H])=O

Computed Properties

  • Exact Mass: 215.15214353g/mol
  • Monoisotopic Mass: 215.15214353g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.8
  • XLogP3: 1.2

tert-butyl (2R)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB485548-1 g
(2R)-1-Boc-2-Methylpyrrolidine-2-methanol; .
1207754-99-1
1g
€784.20 2023-05-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20121614-5G
tert-butyl (2R)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate
1207754-99-1 97%
5g
¥ 8,639.00 2023-03-31
Chemenu
CM302881-1g
(2R)-1-Boc-2-methylpyrrolidine-2-methanol
1207754-99-1 95%
1g
$636 2021-08-18
Chemenu
CM302881-250mg
(2R)-1-Boc-2-methylpyrrolidine-2-methanol
1207754-99-1 95%+
250mg
$299 2022-06-14
eNovation Chemicals LLC
D573246-5G
tert-butyl (2R)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate
1207754-99-1 97%
5g
$670 2024-07-21
Enamine
EN300-4769850-2.5g
tert-butyl (2R)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate
1207754-99-1 95%
2.5g
$558.0 2023-05-23
Enamine
EN300-4769850-0.1g
tert-butyl (2R)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate
1207754-99-1 95%
0.1g
$73.0 2023-05-23
Enamine
EN300-4769850-0.25g
tert-butyl (2R)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate
1207754-99-1 95%
0.25g
$105.0 2023-05-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20121614-10G
tert-butyl (2R)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate
1207754-99-1 97%
10g
¥ 13,444.00 2023-03-31
Alichem
A109005951-1g
(2R)-1-Boc-2-methylpyrrolidine-2-methanol
1207754-99-1 95%
1g
$734.40 2023-09-04

Additional information on tert-butyl (2R)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate

Introduction to tert-butyl (2R)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate (CAS No. 1207754-99-1)

The compound tert-butyl (2R)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate, identified by the chemical abstracts service number CAS No. 1207754-99-1, is a specialized organic molecule with significant applications in the field of pharmaceutical chemistry and biomedicine. This compound belongs to the pyrrolidine class, a heterocyclic structure that has garnered considerable attention due to its versatile biological activities and synthetic utility.

Ter-butyl (2R)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate is characterized by its chiral center, which imparts stereochemical specificity to its interactions with biological targets. This feature is particularly crucial in drug design, where enantiomeric purity can dramatically influence efficacy and safety profiles. The presence of a hydroxymethyl group and a tert-butyl ester moiety further enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

In recent years, the demand for chiral auxiliaries and ligands in asymmetric synthesis has surged, driven by the need for enantiomerically pure drugs. Tert-butyl (2R)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate has emerged as a promising candidate in this context, owing to its ability to facilitate high-yielding enantioselective reactions. Its structural motif is reminiscent of natural products and bioactive scaffolds, suggesting potential applications in medicinal chemistry.

One of the most compelling aspects of this compound is its role in the development of novel therapeutic agents. Researchers have leveraged its unique structural features to design molecules with enhanced binding affinity and reduced side effects. For instance, derivatives of tert-butyl (2R)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate have been explored as potential inhibitors of enzymes implicated in metabolic disorders and inflammatory diseases. The stereochemistry of this compound plays a pivotal role in modulating enzyme-substrate interactions, thereby offering a pathway to develop more selective and potent drugs.

The synthesis of tert-butyl (2R)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate presents both challenges and opportunities. Traditional synthetic routes often require multi-step processes with careful control over reaction conditions to achieve high enantiomeric excess. However, advances in catalytic methods, such as transition-metal-catalyzed asymmetric hydrogenation and enzymatic resolutions, have made it possible to produce this compound with greater efficiency and scalability. These innovations are not only improving the accessibility of the compound but also paving the way for its use in large-scale pharmaceutical production.

Recent studies have highlighted the potential of tert-butyl (2R)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate as a building block for peptidomimetics. Peptidomimetics are designed to mimic the biological activity of natural peptides while avoiding their limitations, such as poor oral bioavailability and susceptibility to enzymatic degradation. By incorporating this compound into peptidomimetic structures, researchers aim to create molecules with improved pharmacokinetic properties and enhanced therapeutic efficacy.

The role of computational chemistry in optimizing the properties of tert-butyl (2R)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate cannot be overstated. Molecular modeling techniques allow scientists to predict how this compound interacts with biological targets at the atomic level. This information is invaluable for designing derivatives with tailored biological activities. Additionally, computational methods help in identifying optimal synthetic pathways by predicting reaction outcomes before experimental trials are conducted.

In conclusion, tert-butyl (2R)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate (CAS No. 1207754-99-1) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and stereochemical properties make it a versatile tool for drug discovery and development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the creation of next-generation therapeutics.

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Amadis Chemical Company Limited
(CAS:1207754-99-1)tert-butyl (2R)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate
A1038191
Purity:99%/99%
Quantity:250mg/1g
Price ($):200.0/432.0